Cas no 2138022-22-5 (N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide)

N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide is a structurally complex spirocyclic compound featuring a unique 1-oxa-4,9-diazaspiro[5.5]undecane core. The presence of a 2-methoxyethyl carboxamide substituent enhances its solubility and potential bioavailability, while the spirocyclic framework contributes to conformational rigidity, which may improve binding selectivity in pharmacological applications. This compound is of interest in medicinal chemistry due to its potential as a scaffold for targeting central nervous system (CNS) receptors or enzymes. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The methyl group at the 2-position may influence steric and electronic properties, fine-tuning interactions with biological targets.
N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide structure
2138022-22-5 structure
Product name:N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide
CAS No:2138022-22-5
MF:C13H25N3O3
Molecular Weight:271.35590338707
CID:6313335
PubChem ID:165950318

N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide 化学的及び物理的性質

名前と識別子

    • EN300-842590
    • N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide
    • 2138022-22-5
    • インチ: 1S/C13H25N3O3/c1-11-9-16(12(17)15-7-8-18-2)10-13(19-11)3-5-14-6-4-13/h11,14H,3-10H2,1-2H3,(H,15,17)
    • InChIKey: RPHUNCFLFPUMKJ-UHFFFAOYSA-N
    • SMILES: O1C(C)CN(C(NCCOC)=O)CC21CCNCC2

計算された属性

  • 精确分子量: 271.18959167g/mol
  • 同位素质量: 271.18959167g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 306
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.6
  • トポロジー分子極性表面積: 62.8Ų

N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-842590-5.0g
N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide
2138022-22-5 95.0%
5.0g
$3645.0 2025-03-21
Enamine
EN300-842590-0.25g
N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide
2138022-22-5 95.0%
0.25g
$1156.0 2025-03-21
Enamine
EN300-842590-2.5g
N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide
2138022-22-5 95.0%
2.5g
$2464.0 2025-03-21
Enamine
EN300-842590-0.05g
N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide
2138022-22-5 95.0%
0.05g
$1056.0 2025-03-21
Enamine
EN300-842590-0.1g
N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide
2138022-22-5 95.0%
0.1g
$1106.0 2025-03-21
Enamine
EN300-842590-0.5g
N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide
2138022-22-5 95.0%
0.5g
$1207.0 2025-03-21
Enamine
EN300-842590-1.0g
N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide
2138022-22-5 95.0%
1.0g
$1256.0 2025-03-21
Enamine
EN300-842590-10.0g
N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide
2138022-22-5 95.0%
10.0g
$5405.0 2025-03-21

N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide 関連文献

N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamideに関する追加情報

Comprehensive Overview of N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide (CAS No. 2138022-22-5)

The compound N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide (CAS No. 2138022-22-5) is a sophisticated spirocyclic derivative that has garnered significant attention in pharmaceutical and chemical research. Its unique structural features, including a spiro[5.5]undecane core and a methoxyethyl side chain, make it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a bioactive scaffold due to its ability to interact with diverse biological targets.

In recent years, the demand for spirocyclic compounds like N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide has surged, driven by their versatility in medicinal chemistry. These compounds are often associated with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, which are critical for modern drug design. The presence of both oxygen and nitrogen atoms in its structure further enhances its potential as a hydrogen bond acceptor and donor, facilitating interactions with biological macromolecules.

One of the most searched topics related to this compound is its potential role in central nervous system (CNS) drug development. Given the rising prevalence of neurological disorders, researchers are keen to investigate whether N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide could serve as a precursor for novel neuroprotective agents or receptor modulators. Its spirocyclic framework is particularly intriguing, as similar structures have shown efficacy in targeting G-protein-coupled receptors (GPCRs) and ion channels, which are pivotal in CNS therapeutics.

Another area of interest is the compound's potential application in cancer research. Spirocyclic compounds are increasingly recognized for their ability to inhibit enzyme activity or disrupt protein-protein interactions, making them valuable tools in oncology. The carboxamide moiety in N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide could play a key role in binding to kinase domains or other cancer-related targets. This aligns with the growing trend of exploring small-molecule inhibitors for personalized medicine.

From a synthetic chemistry perspective, the preparation of N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide involves intricate multi-step reactions, often requiring catalysts and protecting groups to achieve high yields. Researchers frequently search for optimized synthetic routes to produce this compound efficiently, reflecting the broader challenge of scaling up complex heterocycles for industrial applications. The methoxyethyl side chain, in particular, introduces additional considerations for solubility and reactivity during synthesis.

Environmental and green chemistry concerns are also relevant to this compound. As the pharmaceutical industry shifts toward sustainable practices, there is growing interest in minimizing waste and reducing the use of hazardous reagents in the synthesis of N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide. This aligns with broader searches for eco-friendly synthetic methods and biodegradable intermediates in chemical manufacturing.

In summary, N-(2-methoxyethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxamide (CAS No. 2138022-22-5) represents a fascinating intersection of medicinal chemistry, drug discovery, and synthetic innovation. Its structural complexity and potential biological activities make it a subject of ongoing research, particularly in fields like CNS therapeutics and oncology. As scientific inquiries continue to evolve, this compound is likely to remain a focal point for both academic and industrial investigations.

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